molecular formula C8H16ClNO2S B2910755 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride CAS No. 2138129-71-0

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride

Cat. No.: B2910755
CAS No.: 2138129-71-0
M. Wt: 225.73
InChI Key: PLLLYOAVJPICOI-UHFFFAOYSA-N
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Description

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a spirocyclic framework and functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by oxidation and functional group modifications. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes or batch reactions, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's unique properties also make it suitable for industrial applications, such as in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride

  • 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride

Uniqueness: 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride stands out due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit different biological activities, stability, and synthetic versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLYOAVJPICOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCS2(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138129-71-0
Record name 8-amino-5lambda6-thiaspiro[3.5]nonane-5,5-dione hydrochloride
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